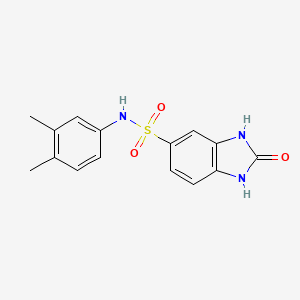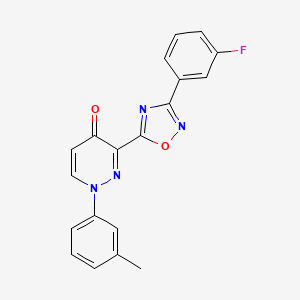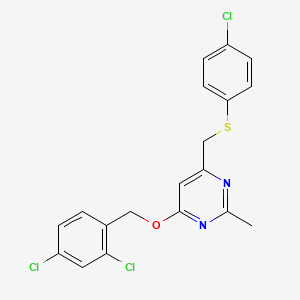![molecular formula C22H17NOS B2405966 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-93-3](/img/structure/B2405966.png)
2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Tubulin Polymerization Inhibition
A study by Gastpar, Goldbrunner, Marko, and von Angerer (1998) explored the role of methoxy-substituted 3-formyl-2-phenylindoles, related to the structure of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, in inhibiting tubulin polymerization. This process is significant for the development of cytostatics, as it disrupts microtubule assembly, similar to colchicine, leading to the condensation of microtubules around the nucleus (Gastpar et al., 1998).
Nitration Reactions
Hamana, Takeo, and Noda (1977) conducted a study on the orientation of nitration of 2-phenylquinoline 1-oxide, which is structurally related to 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline. They found that the concentration of sulfuric acid significantly influenced the nitration process, leading to the production of different nitro derivatives (Hamana, Takeo, & Noda, 1977).
Antibacterial Activity
Osarumwense (2022) synthesized compounds including 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, which bears resemblance to 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline. These compounds exhibited significant antibacterial activity against various strains of microorganisms, such as Staphylococcus aureus and Escherichia coli, showcasing their potential in pharmaceutical applications (Osarumwense, 2022).
Generation of Singlet Oxygen and Photooxidation
Li and Ye (2019) investigated the use of 2-phenylquinoline, closely related to 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, in the generation of singlet oxygen and the photooxidation of sulfide into sulfoxide. This highlights the compound's potential in photocatalysis and its use in chemical reactions (Li & Ye, 2019).
Antitumor Agents
Chou et al. (2010) explored the cytotoxic activity of 2-phenylquinolin-4-ones (2-PQs), similar to 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, against tumor cell lines. Their study contributes to the understanding of the compound's potential as an antitumor agent, particularly in the development of new drug candidates (Chou et al., 2010).
Synthesis of Sulfoxides
Hayun, Hanafi, Yanuar, and Hudiyono (2012) conducted a study on the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide, a compound structurally related to 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline. Their research provides insights into the process of synthesizing sulfoxides, which are important in various chemical applications (Hayun et al., 2012).
properties
IUPAC Name |
2-(2-methoxyphenyl)sulfanyl-3-phenylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NOS/c1-24-20-13-7-8-14-21(20)25-22-18(16-9-3-2-4-10-16)15-17-11-5-6-12-19(17)23-22/h2-15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXBNDSJVPSYDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)
![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)
![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)

![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)